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molecular formula C8H9NO4S B1595310 1-(Methanesulfonylmethyl)-4-nitrobenzene CAS No. 61081-34-3

1-(Methanesulfonylmethyl)-4-nitrobenzene

Cat. No. B1595310
M. Wt: 215.23 g/mol
InChI Key: XJQWZUJNHLGBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139581B2

Procedure details

To a mixture of 4-nitrobenzyl chloride (1 g, 5.8 mmol) and TBAI (0.11 g, 0.29 mmol) in EtOH (12 mL) was added NaOSOCH3 (0.77 g, 6.38 mmol). After heating at reflux for 2 h, the mixture was cooled to room temperature, and the precipitates were collected by filtration to give 1-(methylsulfonylmethyl)-4-nitrobenzene (1.5 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[O:12]([S:14]([CH3:16])=[O:15])[Na]>CCCC[N+](CCCC)(CCCC)CCCC.[I-].CCO>[CH3:16][S:14]([CH2:8][C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:15])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCl)C=C1
Name
Quantity
0.11 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[I-]
Name
Quantity
12 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
O([Na])S(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 120.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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